molecular formula C23H24N2O5 B5234002 N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide

N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide

Numéro de catalogue B5234002
Poids moléculaire: 408.4 g/mol
Clé InChI: ADOXOFGXLWPKJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been used as a targeted therapy for various types of cancer. Sorafenib was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma, and it has since been approved for the treatment of hepatocellular carcinoma and thyroid cancer.

Mécanisme D'action

Sorafenib targets several signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway, the VEGFR pathway, and the PDGFR pathway. By inhibiting these pathways, Sorafenib blocks the growth and proliferation of cancer cells and inhibits the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects
Sorafenib has been shown to have both biochemical and physiological effects on cancer cells. It inhibits the activity of several kinases involved in tumor growth and angiogenesis, leading to the inhibition of cell proliferation and the induction of apoptosis. Sorafenib also inhibits the formation of new blood vessels, which can lead to the starvation of cancer cells and the inhibition of tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

Sorafenib has several advantages for use in lab experiments, including its ability to inhibit multiple signaling pathways involved in tumor growth and angiogenesis. However, Sorafenib also has limitations, including the potential for off-target effects and the development of drug resistance in cancer cells.

Orientations Futures

There are several future directions for Sorafenib research, including the development of new Sorafenib derivatives with improved efficacy and reduced toxicity, the identification of biomarkers that can predict response to Sorafenib therapy, and the investigation of Sorafenib's potential use in combination with other cancer therapies. Additionally, the role of Sorafenib in the treatment of other types of cancer, such as breast cancer and lung cancer, should be further explored.

Méthodes De Synthèse

The synthesis of Sorafenib involves several steps, including the condensation of 4-chloro-3-nitrobenzoic acid with 2-methoxyaniline, followed by the reduction of the nitro group to an amino group and the subsequent acylation of the amino group with butoxybenzoyl chloride. The final step involves the cyclization of the resulting intermediate with furfurylamine to form Sorafenib.

Applications De Recherche Scientifique

Sorafenib has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various types of cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways involved in tumor growth and angiogenesis. Sorafenib has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Propriétés

IUPAC Name

N-[4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-3-4-12-29-18-8-5-7-16(14-18)22(26)24-17-10-11-19(21(15-17)28-2)25-23(27)20-9-6-13-30-20/h5-11,13-15H,3-4,12H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOXOFGXLWPKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.